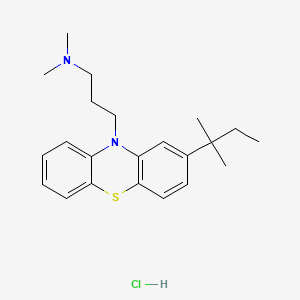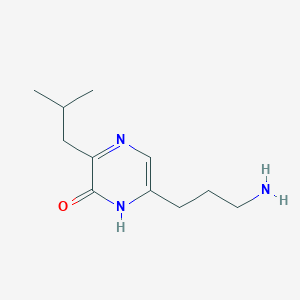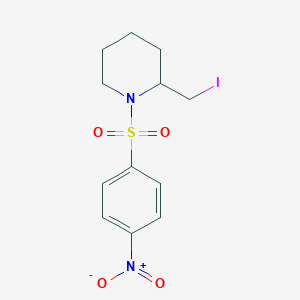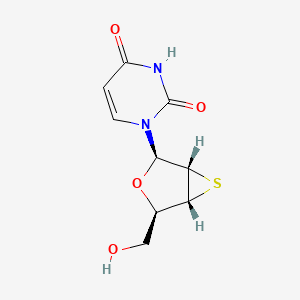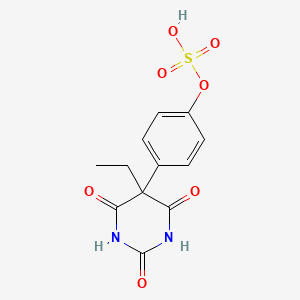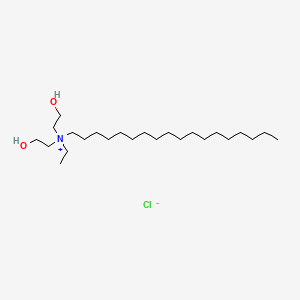
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane is a chemical compound with the molecular formula C12H26O6 It is a member of the polyether family, characterized by multiple ether groups within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane typically involves the reaction of ethylene glycol derivatives with ethyl iodide under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the ethylene glycol derivatives act as nucleophiles, attacking the ethyl iodide to form the desired polyether compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with various functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential as a drug delivery vehicle, owing to its ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane involves its interaction with molecular targets through its ether groups. These interactions can affect the stability and solubility of other compounds, making it useful in various applications. The polyether structure allows it to form complexes with metal ions and organic molecules, influencing their reactivity and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17-Hexaoxaoctadecane: Another polyether with similar properties but different substitution patterns.
Dimethoxymethane: A simpler ether with fewer ether groups, used in similar applications but with different reactivity.
Uniqueness
4,15-Diethoxy-3,5,8,11,14,16-hexaoxaoctadecane is unique due to its specific arrangement of ether groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
65566-89-4 |
|---|---|
Formule moléculaire |
C16H34O8 |
Poids moléculaire |
354.44 g/mol |
Nom IUPAC |
1,2-bis[2-(diethoxymethoxy)ethoxy]ethane |
InChI |
InChI=1S/C16H34O8/c1-5-19-15(20-6-2)23-13-11-17-9-10-18-12-14-24-16(21-7-3)22-8-4/h15-16H,5-14H2,1-4H3 |
Clé InChI |
DVDMXTODYPVCNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)OCCOCCOCCOC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


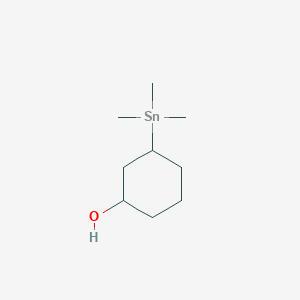
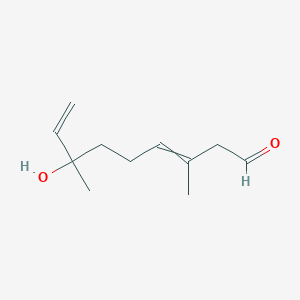
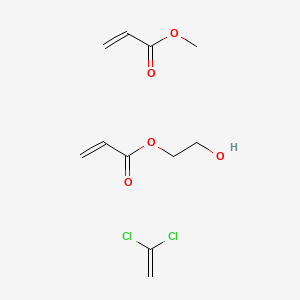


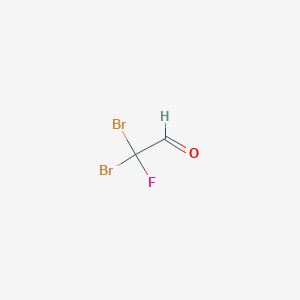
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
